molecular formula C12H17NO3 B13238034 Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13238034
M. Wt: 223.27 g/mol
InChI Key: YLCSDOJYHFGZHH-UHFFFAOYSA-N
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Description

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive metabolites. Additionally, its structural similarity to tyrosine allows it to modulate signaling pathways related to neurotransmitter synthesis and protein phosphorylation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid:

    (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: A methyl ester derivative with similar properties.

    (S)-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate: An ethyl ester derivative with comparable applications.

Uniqueness

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its isopropyl ester group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propan-2-yl group attached to an amino acid backbone with a hydroxylated phenyl side chain. Its chemical structure can be represented as follows:

C12H17NO3\text{C}_12\text{H}_{17}\text{N}\text{O}_3

This structure contributes to its interactions with various biological molecules, influencing its activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Method Used
This compound15DPPH Radical Scavenging
Ascorbic Acid10DPPH Radical Scavenging
Trolox20DPPH Radical Scavenging

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological effects of this compound are attributed to its ability to modulate various molecular targets:

  • Antioxidant Mechanism : The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cellular components.
  • Antimicrobial Mechanism : It likely disrupts the integrity of microbial membranes, leading to cell lysis and death.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics .
    • Case Study : A study involving synthesized derivatives showed that certain modifications enhanced anticancer activity, suggesting a pathway for developing new cancer treatments.
  • Neuroprotective Effects : Preliminary research indicates that the antioxidant properties may confer neuroprotective effects, potentially useful in conditions like Alzheimer's disease. Further studies are required to elucidate these effects in vivo.

Properties

IUPAC Name

propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCSDOJYHFGZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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